9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylic acid
Description
9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylic acid: is a complex organic compound characterized by its unique fused ring structure
Properties
IUPAC Name |
9-hydroxy-1-methylspiro[8,9-dihydrofuro[3,2-f]chromene-7,1'-cyclopentane]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9-13-11(21-15(9)16(19)20)4-5-12-14(13)10(18)8-17(22-12)6-2-3-7-17/h4-5,10,18H,2-3,6-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSSRCQQJZDUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=C(C=C2)OC4(CCCC4)CC3O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the core spirocyclic structure. One common approach is to start with a suitable cyclopentane derivative and introduce the furochromene moiety through a series of reactions including cyclization, oxidation, and functional group modifications[_{{{CITATION{{{1{9'-hydroxy-1'-methyl-8',9'-dihydrospiro [cyclopentane-1,7'-furo [3,2-f ...](https://www.sigmaaldrich.com/US/en/product/chemdivinc/cv2h2f623b53?context=bbe)[{{{CITATION{{{_2{9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo3,2-f ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. This might include the use of catalysts to improve yields and the implementation of purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting hydroxyl groups to carbonyl groups.
Reduction: : Reducing carbonyl groups to hydroxyl groups.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include derivatives with altered functional groups, leading to compounds with different physical and chemical properties.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, which may include antimicrobial, antifungal, or anticancer properties.
Medicine: : Potential use in drug development due to its unique structure and biological activity.
Industry: : Possible applications in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood and would require further research. it is likely that the compound interacts with specific molecular targets and pathways in biological systems, potentially affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other spiro compounds and related chromene derivatives. Similar compounds might include:
Ethyl 1'-methyl-9'-oxo-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylate
9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
